molecular formula C11H8O4 B3392122 5-(4-Hydroxyphenyl)furan-2-carboxylic acid CAS No. 793684-81-8

5-(4-Hydroxyphenyl)furan-2-carboxylic acid

Cat. No. B3392122
CAS RN: 793684-81-8
M. Wt: 204.18 g/mol
InChI Key: VBAXFEBFJQEKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Hydroxyphenyl)furan-2-carboxylic acid is a compound that belongs to the class of furan carboxylic acids . Furan carboxylic acids have emerged as innovative potential therapeutics, targeting iron acquisition in mycobacterial species .


Synthesis Analysis

The synthesis of furan carboxylic acids can be achieved through various methods. One approach involves the direct conversion of raw straw to furan chemicals in a choline chloride-lactic acid/methyl isobutyl ketone biphasic system . Another method involves the one-step synthesis of furan-2,5-dicarboxylic acid from furan-2 .


Molecular Structure Analysis

The molecular structure of furan carboxylic acids is characterized by a furan ring with a carboxylic acid group . The furan and the phenyl rings are stabilized by heteroaromatic π-π stacking .


Chemical Reactions Analysis

The formation of furan-2,5-dicarboxylic acid and furan-2,4-dicarboxylic acid can occur concurrently under solvent-free conditions via a disproportionation reaction . This reaction involves reacting potassium-2-furoate at 260 °C in the presence of 22 mol% of Lewis acidic catalysts like CdI2 or ZnCl2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan carboxylic acids can vary. For instance, 2,5-Furandicarboxylic acid, a related compound, is a white solid with a melting point of 342 °C and a boiling point of 420 °C .

Scientific Research Applications

Bioactivity of Furan-2-Carboxylic Acids

A study by Wu et al. (2018) isolated new furan-2-carboxylic acids from the roots of Nicotiana tabacum, demonstrating their significant anti-tobacco mosaic virus (TMV) activity and moderate to weak inhibitory activities against certain human tumor cell lines (Wu et al., 2018).

Enzymatic Synthesis and Biocatalysis

Jia et al. (2019) developed dual-enzyme cascade systems for the synthesis of furan carboxylic acids, demonstrating efficient conversion of 5-hydroxymethylfurfural to various furan derivatives, highlighting the potential of these acids in pharmaceutical and polymer industries (Jia et al., 2019).

Biocatalytic Conversion

Wang et al. (2020) reported on the improved biosynthesis of furan-based carboxylic acids using recombinant Escherichia coli, showcasing the potential industrial applications of these acids (Wang et al., 2020).

Antimicrobial and Antioxidant Properties

Ma et al. (2016) isolated new furan derivatives from Aspergillus flavus, which exhibited potent antibacterial and moderate antioxidant activities (Ma et al., 2016).

Potential in Polymer and Fine Chemical Industries

The research by Dijkman et al. (2014) focused on an enzyme-catalyzed oxidation process to convert 5-hydroxymethylfurfural into furan-2,5-dicarboxylic acid, a key compound for polymer production (Dijkman et al., 2014).

Antimycobacterial Agents

Research by Mori et al. (2022) identified 5-phenyl-furan-2-carboxylic acids as potential antitubercular agents, highlighting their role in targeting iron acquisition in mycobacterial species (Mori et al., 2022).

Role in Antitubercular Therapy

Another study by Mori et al. (2022) on a different furan-2-carboxylic acid derivative alsoemphasized its potential in antitubercular therapy, contributing to the understanding of molecular interactions in this field (Mori et al., 2022).

Chemical Synthesis and Analysis

Patel (2020) focused on the synthesis and characterization of furan ring-containing organic ligands, indicating their potential in various chemical applications, including antimicrobial activity (Patel, 2020).

Furan Derivatives in Biobased Chemicals

Teong et al. (2014) reviewed the production of 5-hydroxymethylfurfural (HMF), a precursor for furan derivatives, highlighting its importance as a biobased platform chemical for various industries (Teong et al., 2014).

Biomass Conversion and Industrial Applications

Nakagawa et al. (2021) reviewed the catalytic reduction systems of furancarboxylic acids, discussing their production from biomass and highlighting their significance in industrial applications (Nakagawa et al., 2021).

Safety and Hazards

Safety data sheets recommend using personal protective equipment, avoiding dust formation, and avoiding breathing vapors, mist, or gas when handling related compounds . It’s also advised to avoid contact with skin and eyes .

properties

IUPAC Name

5-(4-hydroxyphenyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAXFEBFJQEKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30699461
Record name 5-(4-Hydroxyphenyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Hydroxyphenyl)furan-2-carboxylic acid

CAS RN

793684-81-8
Record name 5-(4-Hydroxyphenyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Hydroxyphenyl)furan-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Hydroxyphenyl)furan-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(4-Hydroxyphenyl)furan-2-carboxylic acid
Reactant of Route 4
5-(4-Hydroxyphenyl)furan-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(4-Hydroxyphenyl)furan-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(4-Hydroxyphenyl)furan-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.